3-Ethylhistidine

Description

3-Ethylhistidine is a modified amino acid derivative characterized by an ethyl group substitution at the 3-position of the imidazole ring of histidine. It is primarily recognized as a non-invasive biomarker for whole-myosin turnover in skeletal muscle, reflecting muscle protein breakdown and synthesis rates. This compound is excreted in urine and has been utilized in clinical studies to assess metabolic processes, particularly in low birth weight infants and individuals undergoing parenteral nutrition . Its role in muscle catabolism makes it a critical parameter in nutritional and metabolic research.

Properties

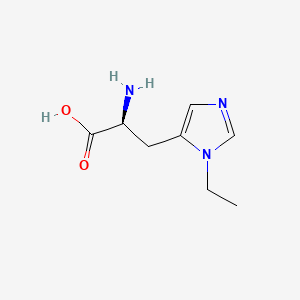

IUPAC Name |

(2S)-2-amino-3-(3-ethylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-2-11-5-10-4-6(11)3-7(9)8(12)13/h4-5,7H,2-3,9H2,1H3,(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAWDFCVOHGUFB-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC=C1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=NC=C1C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188660 | |

| Record name | 3-Ethylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35166-49-5 | |

| Record name | 3-Ethylhistidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035166495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylhistidine typically involves the alkylation of histidine. One common method is the reaction of histidine with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield 3-Ethylhistidine.

Industrial Production Methods: Industrial production of 3-Ethylhistidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylhistidine can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxide derivatives.

Reduction: Reduction reactions can target the imidazole ring or the ethyl group, depending on the reagents used.

Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used under controlled conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products:

Oxidation: Imidazole N-oxide derivatives.

Reduction: Reduced forms of the imidazole ring or ethyl group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethylhistidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in protein structure and function, particularly in muscle proteins.

Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethylhistidine involves its interaction with various molecular targets. In biological systems, it can be incorporated into proteins, affecting their structure and function. The ethyl group may influence the binding affinity and specificity of the protein for its ligands, thereby modulating its activity.

Comparison with Similar Compounds

3-Ethylhistidine vs. N-Acetyl-3-methylhistidine

3-Ethylhistidine vs. 3-Methylhistidine

3-Ethylhistidine vs. 3-Ethylpyridine

Key Research Findings

3-Ethylhistidine in Clinical Studies

- A study on low birth weight infants demonstrated that urinary 3-ethylhistidine levels correlate with myosin degradation rates, providing insights into muscle health during parenteral nutrition .

- The compound’s stability in urine makes it a reliable biomarker for longitudinal metabolic monitoring.

N-Acetyl-3-methylhistidine in Disease Association

Biological Activity

3-Ethylhistidine is a lesser-known derivative of histidine, an amino acid that plays a critical role in various biological processes. While much of the research has focused on its structural analogs, such as 3-methylhistidine, emerging studies suggest that 3-ethylhistidine may possess unique biological activities that warrant further investigation. This article compiles findings from diverse sources to elucidate the biological activity of 3-ethylhistidine, including its potential roles in muscle metabolism, enzymatic functions, and therapeutic applications.

Enzymatic Functions

Histidines are critical in enzyme active sites due to their ability to donate or accept protons. The ethyl substitution in 3-ethylhistidine may alter these properties:

- Enzyme Activation : There is evidence suggesting that the substitution at the nitrogen position can enhance or inhibit enzyme activity depending on the context within metabolic pathways.

- Receptor Interaction : Similar compounds have shown potential in modulating receptor activity (e.g., serotonin receptors), which could have implications for neurotransmission and hormonal regulation.

Therapeutic Applications

Emerging research indicates potential therapeutic applications for histidine derivatives:

- Antioxidant Properties : Some studies suggest that compounds similar to 3-ethylhistidine exhibit antioxidant properties, which could protect cells from oxidative stress.

- Neurological Health : Given the role of histamines in neurotransmission, there is potential for exploring 3-ethylhistidine's effects on conditions like anxiety or depression through modulation of neurotransmitter systems.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Trayer et al. (1968) | Investigated the relationship between histidine methylation and ATPase activity in muscle proteins, suggesting modifications can influence muscle function. |

| Zulfiker (2016) | Explored various histidine derivatives for therapeutic potential against neurological disorders; indicated a need for further studies on 3-ethylhistidine. |

| PMC1198308 | Discussed the metabolic pathways involving methylated histidines; suggested similar pathways might exist for ethylated variants like 3-ethylhistidine. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.